tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)piperazine-1-carboxylate
Overview
Description
Tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)piperazine-1-carboxylate: is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a boronic acid derivative, which is known for its utility in cross-coupling reactions, making it valuable in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the appropriate precursors. One common synthetic route begins with tert-butyl 4-hydroxypiperazine-1-carboxylate as the starting material. The process involves the following steps:
Boronic Acid Formation: : The boronic acid derivative is synthesized through a reaction involving a boronic ester precursor.
Sulfonylation: : The phenyl group is introduced via a sulfonylation reaction, where the phenyl boronic acid derivative is treated with a sulfonyl chloride reagent.
Coupling Reaction: : The boronic acid derivative is then coupled with the piperazine ring using appropriate coupling reagents and conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up, ensuring that the reaction conditions are optimized for efficiency and yield. This might involve the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The phenyl group can be oxidized to form phenol derivatives.
Reduction: : The boronic acid moiety can be reduced to form borane derivatives.
Substitution: : The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Phenol derivatives.
Reduction: : Borane derivatives.
Substitution: : Substituted piperazine derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It is used in cross-coupling reactions, such as Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds in organic synthesis.
Biology: : It can be used as a probe in biological studies to understand the role of boronic acids in biological systems.
Medicine: : Its derivatives are explored for potential therapeutic applications, including as inhibitors for certain enzymes or receptors.
Industry: : It is used in the development of new materials and chemicals, particularly in the pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its ability to act as a boronic acid derivative, which can form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various biological and chemical processes. The molecular targets and pathways involved depend on the specific application, but generally, it interacts with enzymes or receptors that have diol functionalities.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the boronic acid derivative and the piperazine ring. Similar compounds include:
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: : This compound has a similar boronic acid moiety but lacks the phenylsulfonyl group.
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylsulfonyl)tetrahydro-2H-pyran-4-carboxylate: : This compound has a different ring structure compared to the piperazine ring in the target compound.
These compounds share the boronic acid functionality but differ in their substituents and core structures, leading to different reactivity and applications.
Properties
IUPAC Name |
tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylpiperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33BN2O6S/c1-19(2,3)28-18(25)23-12-14-24(15-13-23)31(26,27)17-10-8-16(9-11-17)22-29-20(4,5)21(6,7)30-22/h8-11H,12-15H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBIHBXDDYAZBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33BN2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70725490 | |
Record name | tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70725490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1042917-53-2 | |
Record name | tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70725490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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